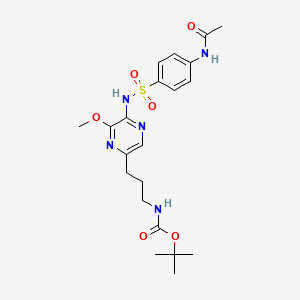
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is a compound formed through the Maillard reaction, which involves the reaction between amino acids and reducing sugars. This compound is a type of Amadori product, which is an intermediate in the Maillard reaction. It is known for its antioxidant properties and is found in aged garlic extract .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be synthesized through the Maillard reaction, where L-cysteine reacts with D-fructose under controlled conditions. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the Amadori product .
Industrial Production Methods
Industrial production of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the controlled aging of garlic extract. The aging process, which can take several months, allows for the formation of this compound along with other beneficial compounds. The process involves maintaining specific temperature and humidity conditions to optimize the yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions
Common reagents used in the reactions involving N-(1-Deoxy-D-fructos-1-yl)-L-cysteine include hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .
Scientific Research Applications
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has several scientific research applications:
Chemistry: It is studied for its role in the Maillard reaction and its potential as an antioxidant.
Biology: Research focuses on its antioxidant properties and its ability to scavenge free radicals.
Medicine: It is investigated for its potential health benefits, including its role in reducing oxidative stress and its potential anti-cancer properties.
Industry: It is used in the food industry as a flavor enhancer and as a component in dietary supplements
Mechanism of Action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and providing protective effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Deoxy-D-fructos-1-yl)-L-arginine
- N-(1-Deoxy-D-fructos-1-yl)-valine
- N-(1-Deoxy-D-fructos-1-yl)-methionine
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is unique due to its specific antioxidant properties and its presence in aged garlic extract. While other similar compounds also exhibit antioxidant activity, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is particularly noted for its ability to scavenge hydrogen peroxide and other reactive oxygen species effectively .
Properties
CAS No. |
846568-65-8 |
|---|---|
Molecular Formula |
C9H17NO7S |
Molecular Weight |
283.295 |
IUPAC Name |
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |
InChI Key |
DORRTRFFDBKICV-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















